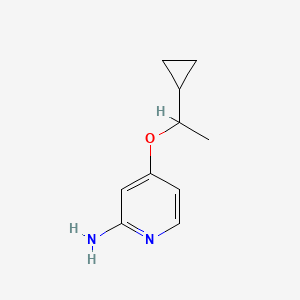

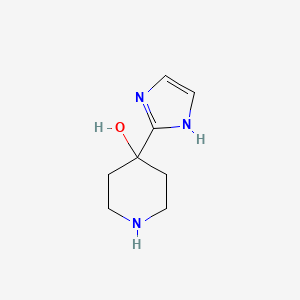

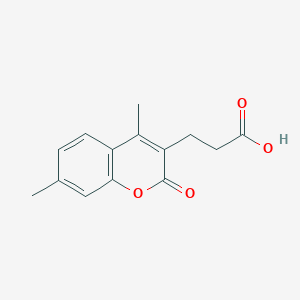

4-(1-Cyclopropylethoxy)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-(1-Cyclopropylethoxy)pyridin-2-amine”, can be achieved through [4 + 2] cycloaddition reactions of 1-azadiene derivatives .Molecular Structure Analysis

The molecular weight of “this compound” is 178.23 . The InChI code is 1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) .Chemical Reactions Analysis

The chemical reactions of amines, such as “this compound”, are diverse. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.23 , a storage temperature of 4 degrees . It is in powder form .Applications De Recherche Scientifique

Novel Synthetic Methods

- A study by Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method offers a flexible and practical approach to create diverse derivatives, demonstrating the chemical versatility of related compounds (Tu et al., 2014).

Antimalarial Activity

- Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines, showing significant inhibitory effects against Plasmodium falciparum strains. This indicates the potential for developing antimalarial drugs using similar chemical structures (Rodrigues et al., 2009).

Cation-Binding Properties

- Research by Kakuchi et al. (1997) on polyphenylacetylene with azacrown cavities revealed cation-binding ability, especially for Ag+. This suggests applications in cation recognition and separation technologies (Kakuchi et al., 1997).

Catalytic Applications

- Deeken et al. (2006) synthesized group 10 metal aminopyridinato complexes, which showed potential as catalysts for Suzuki cross-coupling reactions and hydrosilane polymerization. This highlights the role of pyridine derivatives in catalysis (Deeken et al., 2006).

Chemical Reactivity Studies

- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines. This process demonstrates high yields and selectivity, indicating the reactivity and utility of pyridine derivatives in organic synthesis (Yin et al., 2007).

Ligand Synthesis

- Dehghanpour et al. (2007) reported the synthesis of copper(I) complexes containing novel bidentate iminopyridine ligands. These complexes exhibited unique structural and redox properties, relevant for coordination chemistry (Dehghanpour et al., 2007).

Mécanisme D'action

Safety and Hazards

The safety information for “4-(1-Cyclopropylethoxy)pyridin-2-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Orientations Futures

The future directions for research on “4-(1-Cyclopropylethoxy)pyridin-2-amine” could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the coordination chemistry of bidentate aminopyridinato ligands is a highly popular area of research . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising direction .

Propriétés

IUPAC Name |

4-(1-cyclopropylethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZRSNMOFXIPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=CC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

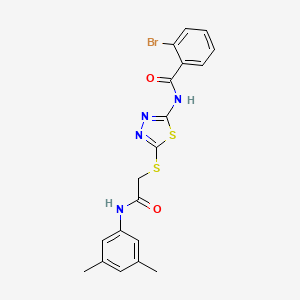

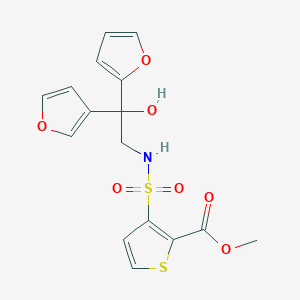

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)

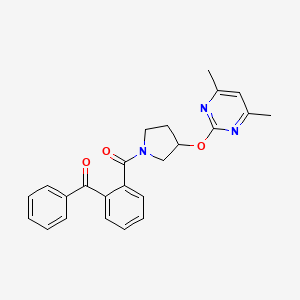

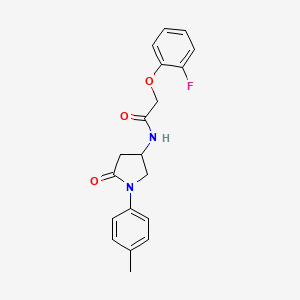

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

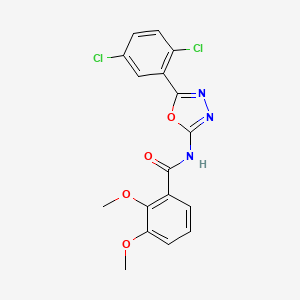

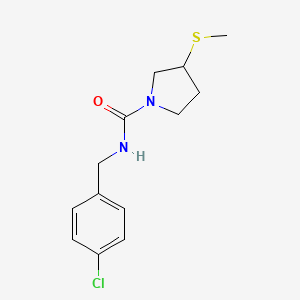

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)